molecular formula C11H15N3O2 B041099 3-Morpholin-4-yl-benzoic acid hydrazide CAS No. 886494-35-5

3-Morpholin-4-yl-benzoic acid hydrazide

Cat. No.: B041099
CAS No.: 886494-35-5
M. Wt: 221.26 g/mol
InChI Key: WLNYFSLDILSTCK-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-benzoic acid hydrazide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is a derivative of benzoic acid, featuring a morpholine ring and a hydrazide functional group

Mechanism of Action

Target of Action

The primary target of 3-Morpholin-4-yl-benzoic acid hydrazide is histone demethylase . Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA in the cell’s nucleus. By modifying histones, these enzymes can influence gene expression.

Mode of Action

This compound interacts with histone demethylases, potentially altering their activity

Biochemical Pathways

The compound’s interaction with histone demethylases suggests it may affect epigenetic regulation . Epigenetic changes involve modifications to DNA or associated proteins that affect gene expression without altering the underlying DNA sequence. By influencing histone demethylation, this compound could potentially impact various biochemical pathways regulated by epigenetic mechanisms.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific histone demethylases it targets and the genes these enzymes regulate . By influencing gene expression, the compound could potentially affect a wide range of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide typically involves the following steps:

    Formation of 4-(Morpholin-4-yl)benzoic acid: This is achieved by treating 4-chloro-benzonitrile with morpholine under reflux conditions, followed by hydrolysis with sodium hydroxide.

    Conversion to 4-(Morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is then treated with thionyl chloride to form the corresponding benzoyl chloride.

    Formation of this compound: Finally, the benzoyl chloride is reacted with hydrazine hydrate to yield the desired hydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-benzoic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

3-Morpholin-4-yl-benzoic acid hydrazide has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of benzohydrazide analogs, which have potential antimicrobial and anti-inflammatory properties.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial effects.

    Materials Science: It is explored for its potential use in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)benzoic acid: A precursor in the synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide.

    Benzohydrazide analogs: Compounds with similar hydrazide functional groups used in medicinal chemistry.

Uniqueness

This compound is unique due to its combination of a morpholine ring and a hydrazide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

3-morpholin-4-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNYFSLDILSTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428081
Record name 3-Morpholin-4-yl-benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886494-35-5
Record name 3-Morpholin-4-yl-benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-morpholinobenzoate (100 mg, 0.452 mmol) was added to hydrazine (14.48 mg, 0.452 mmol) in methanol (10 mL) and refluxed for 12 h at 65° C. The reaction was monitored by TLC. Upon completion of the reaction and following cooling, the solvent was removed by vacuum and the compound was purified by column chromatography (2% CH3OH/CH2Cl2) affording the title compound as a solid (52 mg). 1H NMR (400 MHz, DMSO-d6): δ 9.69 (s, 1H), 7.35 (s, 1H), 7.27 (m, 2H), 7.07 (m, 1H), 4.45 (bs, 2H), 3.74 (m, 4H), 3.14 (m, 4H). ESI-MS: 222.1 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
14.48 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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